(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide
CAS No.: 887346-90-9
Cat. No.: VC5024591
Molecular Formula: C20H19NO2
Molecular Weight: 305.377
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887346-90-9 |
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Molecular Formula | C20H19NO2 |
Molecular Weight | 305.377 |
IUPAC Name | (E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide |
Standard InChI | InChI=1S/C20H19NO2/c1-14-7-9-18(15(2)11-14)21-20(22)10-8-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-8+ |
Standard InChI Key | VAFKPMLEYYFEAD-CSKARUKUSA-N |
SMILES | CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C |
Introduction
Synthesis
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide typically involves:
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Starting Materials:
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3-formylchromone or derivatives for the chromene core.
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2,4-dimethylaniline for the amide functionality.
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Acetic anhydride or related reagents for coupling reactions.
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Reaction Steps:
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Formation of a Schiff base intermediate by reacting 3-formylchromone with 2,4-dimethylaniline.
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Subsequent condensation with acetic acid derivatives under acidic or basic conditions to yield the final product.
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Purification and Characterization:
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The compound is purified using recrystallization or chromatography.
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Characterization is performed using techniques such as:
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1H and 13C NMR spectroscopy for structural confirmation.
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Mass spectrometry (MS) for molecular weight determination.
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Infrared spectroscopy (IR) to confirm functional groups.
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Potential Biological Activity
Compounds containing chromene scaffolds are known for their diverse biological activities, including:
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Antioxidant properties due to the electron-rich chromene core.
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Anti-inflammatory effects via interaction with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer potential, as chromene derivatives often exhibit cytotoxicity against cancer cell lines.
While specific studies on this compound are not available, its structural features suggest possible activity as:
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A modulator of oxidative stress pathways.
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An inhibitor of enzymes involved in inflammation or cancer progression.
Drug Design Implications
The chromene-amide hybrid structure makes it a promising candidate for drug discovery:
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The conjugated system may enhance binding affinity to biological targets.
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The amide group can form hydrogen bonds with active sites in proteins.
Docking Studies
In silico studies could evaluate its binding affinities to enzymes such as COX or LOX. Chromene-based compounds often show favorable interactions due to their planar structures and ability to fit into enzyme active sites.
Experimental Validation
Future research should focus on:
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Synthesis optimization to improve yields and purity.
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Biological assays, including:
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Cytotoxicity tests against cancer cell lines.
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Enzyme inhibition studies for anti-inflammatory activity.
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Pharmacokinetics and Toxicology to assess its drug-likeness.
Data Table: Hypothetical Enzyme Binding Energies
Compound | COX Binding Energy (kcal/mol) | LOX Binding Energy (kcal/mol) |
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(2E)-3-(2H-chromen-3-yl)-N-(...) | To be determined | To be determined |
Celecoxib (reference drug) | −12.3 | −8.7 |
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